5,7-Dimethoxy-3-(1-naphthoyl)coumarin

Descripción

The exact mass of the compound 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379523. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-Dimethoxy-3-(1-naphthoyl)coumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethoxy-3-(1-naphthoyl)coumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5,7-dimethoxy-3-(naphthalene-1-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c1-25-14-10-19(26-2)17-12-18(22(24)27-20(17)11-14)21(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPZRDHZQFCUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC4=CC=CC=C43)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321661 | |

| Record name | 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86548-40-5 | |

| Record name | 86548-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethoxy-3-(1-naphthoyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin?

An In-depth Technical Guide to 5,7-Dimethoxy-3-(1-naphthoyl)coumarin

Introduction

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a synthetic derivative of coumarin, a class of benzopyrone compounds widely distributed in nature and known for their diverse biological activities.[1][2][3] This particular molecule, identified by CAS Number 86548-40-5, is distinguished by its rigid lactone backbone featuring two methoxy groups at the 5 and 7 positions and a bulky 1-naphthoyl moiety at the 3-position.[1][4] The electron-donating methoxy groups enhance the electron density of the coumarin ring system, while the naphthoyl group introduces significant steric and electronic properties, including the capacity for π-π stacking interactions.[1] These structural features confer unique photophysical and chemical properties, making it a compound of significant interest for researchers in medicinal chemistry, pharmacology, and materials science. Its applications are being explored in areas such as photodynamic therapy (PDT), as a photoinitiator, and for its potential antioxidant, antimicrobial, and anti-inflammatory effects.[1]

This guide provides a comprehensive overview of the known properties of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of a compound are dictated by its physical and chemical properties. These data are crucial for its handling, formulation, and application in research settings.

Chemical Structure and Identifiers

The molecular architecture of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is central to its function. The fusion of the planar coumarin system with the extended aromatic system of the naphthalene ring creates a molecule with distinct electronic and steric characteristics.

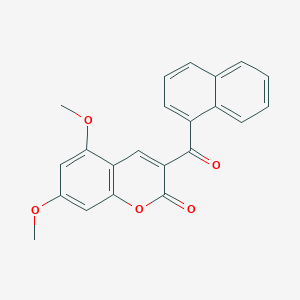

Caption: Chemical structure of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 86548-40-5 | [1][4] |

| Molecular Formula | C₂₂H₁₆O₅ | [4] |

| Molecular Weight | 360.36 g/mol | [4][5] |

| Monoisotopic Mass | 360.09977361 g/mol | [5] |

| IUPAC Name | 5,7-dimethoxy-3-(naphthalene-1-carbonyl)chromen-2-one | [6] |

| SMILES | COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC4=CC=CC=C43)C(=C1)OC | [6][7] |

| InChIKey | ZMPZRDHZQFCUSJ-UHFFFAOYSA-N |[6] |

Physical and Spectral Data

The physical state and spectral characteristics are essential for practical laboratory use and for confirming the identity and purity of the compound.

Table 2: Physical and Predicted Spectral Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 209-212 °C | [5] |

| Boiling Point | 452.4°C (rough estimate) | [5] |

| XlogP (predicted) | 4.7 | [6] |

| Predicted CCS ([M+H]⁺, Ų) | 182.6 | [6] |

| Predicted CCS ([M+Na]⁺, Ų) | 193.4 |[6] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is vital for its production and for the development of new derivatives.

Synthesis Pathway

While multiple strategies exist for coumarin synthesis, a common and effective method for producing 3-acylcoumarins is via a Friedel-Crafts acylation of a pre-existing coumarin scaffold.[8] A plausible pathway for 5,7-Dimethoxy-3-(1-naphthoyl)coumarin involves a two-step process: first, the synthesis of the 5,7-Dimethoxycoumarin precursor, followed by its acylation.

-

Synthesis of 5,7-Dimethoxycoumarin: This precursor can be synthesized from 2-hydroxy-4,6-dimethoxybenzaldehyde and diethyl carbonate using a sodium hydride base.[9]

-

Friedel-Crafts Acylation: The 5,7-Dimethoxycoumarin intermediate is then acylated at the C3 position using 1-naphthoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Caption: Proposed two-step synthesis workflow for the target compound.

Chemical Reactivity

The chemical behavior of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is governed by its constituent functional groups: the coumarin lactone, the electron-rich dimethoxy-benzene ring, and the ketone linker.

-

Oxidation: The molecule can be oxidized to form quinones and other related derivatives.[1]

-

Reduction: The ketone group and the lactone ring can be targeted by reducing agents like sodium borohydride to yield hydroquinones or open the lactone ring.[1]

-

Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.[1]

Biological and Photochemical Activity

Coumarin derivatives are renowned for their wide spectrum of pharmacological activities.[3][10] 5,7-Dimethoxy-3-(1-naphthoyl)coumarin and its analogues are no exception, exhibiting properties relevant to photodynamic therapy, antioxidant defense, and more.

Mechanism of Action: Photodynamic Activity

A key feature of this compound is its ability to participate in the photogeneration of reactive oxygen species (ROS).[1][5][11] Upon absorption of light (typically UV-A), the molecule transitions to an excited triplet state. This high-energy state can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂) or other ROS. These species are cytotoxic and can induce oxidative damage to essential cellular components like membranes, proteins, and nucleic acids, leading to cell death.[1] This mechanism is the foundation of its potential use in photodynamic therapy for applications like cancer treatment.

Caption: Simplified pathway of ROS generation for photodynamic activity.

Antioxidant and Anti-inflammatory Potential

The coumarin scaffold, particularly when substituted with hydroxyl or methoxy groups, is known for its radical scavenging capabilities.[1][12] 5,7-Dimethoxy-3-(1-naphthoyl)coumarin has been investigated for its antioxidant properties, which are crucial for mitigating diseases related to oxidative stress.[1] Derivatives of this compound have shown varying abilities to inhibit free radicals.[1] Furthermore, research has suggested that some derivatives possess anti-inflammatory potential by inhibiting pro-inflammatory mediators like COX-2.[1] The related compound 5,7-dimethoxycoumarin has also been shown to ameliorate neuropathic pain and reduce levels of the pro-inflammatory cytokine TNF-α in animal models.[13]

Experimental Protocols

To facilitate further research, this section provides standardized, albeit hypothetical, protocols for the synthesis and evaluation of the title compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the acylation of 5,7-dimethoxycoumarin.

Materials:

-

5,7-Dimethoxycoumarin (1.0 equiv)

-

1-Naphthoyl chloride (1.2 equiv)

-

Anhydrous aluminum chloride (AlCl₃) (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM and AlCl₃. Cool the suspension to 0°C in an ice bath.

-

Slowly add 1-naphthoyl chloride to the suspension and stir for 15 minutes.

-

Add 5,7-dimethoxycoumarin portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 5% HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterize the final product using NMR, Mass Spectrometry, and Melting Point analysis.

Protocol 2: DPPH Radical Scavenging Assay

This protocol evaluates the antioxidant capacity of the compound.

Materials:

-

5,7-Dimethoxy-3-(1-naphthoyl)coumarin

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol. Create a series of dilutions to test a range of concentrations.

-

Prepare a stock solution of ascorbic acid in methanol to serve as a positive control.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Conclusion

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a multifaceted synthetic compound with a rich profile of physicochemical and biological properties. Its unique structure, combining an electron-rich coumarin core with an extensive naphthoyl group, makes it a prime candidate for applications in photochemistry and medicinal chemistry. The ability to generate reactive oxygen species upon photoirradiation positions it as a promising photosensitizer for photodynamic therapy.[1][5] Furthermore, its potential antioxidant and anti-inflammatory activities warrant deeper investigation for the development of novel therapeutic agents.[1] Future research should focus on elucidating its precise mechanisms of biological action, optimizing its synthesis for higher yields, and exploring its efficacy in various preclinical models.

References

- Benchchem. (n.d.). 5,7-Dimethoxy-3-(1-naphthoyl)coumarin | 86548-40-5.

- ECHEMI. (n.d.). 5,7-DIMETHOXY-3-(1-NAPHTHOYL)COUMARIN Formula | 86548-40-5.

- Santa Cruz Biotechnology. (n.d.). 5,7-Dimethoxy-3-(1-naphthoyl)coumarin | CAS 86548-40-5.

-

Ashwood-Smith, M. J., Poulton, G. A., & Liu, M. (1983). Photobiological activity of 5,7-dimethoxycoumarin. Experientia, 39(3), 262–264. Retrieved from [Link]

-

PubChemLite. (n.d.). 5,7-dimethoxy-3-(1-naphthoyl)coumarin. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). 5,7-Dimethoxy-3-(1-naphthoyl)coumarin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Dimethoxycoumarin. Retrieved from [Link]

-

Usman, M., Malik, H., Tokhi, A., Arif, M., Huma, Z., Rauf, K., & Sewell, R. D. E. (2023). 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines. Frontiers in Pharmacology, 14, 1213763. Retrieved from [Link]

-

Antioxidant Properties of 5,7-Dihydroxycoumarin Derivatives in in vitro Cell-free and Cell-containing Systems. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Retrieved from [Link]

-

5,7- Dimethoxycoumarin Enhances Insulin Release and Stimulates Extrapancreatic Secretion of Amylin. (2024). ResearchGate. Retrieved from [Link]

-

Gupta, D., Guliani, E., & Bajaj, K. (2024). Coumarin-Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Topics in Current Chemistry, 382(2), 16. Retrieved from [Link]

-

Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the-Pyrone Moiety. Part 1. (2021). Semantic Scholar. Retrieved from [Link]

-

Syntheses, reactivity, and biological applications of coumarins. (n.d.). ResearchGate. Retrieved from [Link]

-

Jamwal, K. S., Sharma, M. L., Chandhoke, N., & Ghatak, B. J. (1972). Pharmacological action of 6,7-dimethoxy coumarin (Scoparone) isolated from Artemisia scoparia, Waldst & Kit. Indian Journal of Medical Research, 60(5), 763–771. Retrieved from [Link]

Sources

- 1. 5,7-Dimethoxy-3-(1-naphthoyl)coumarin | 86548-40-5 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 5,7-dimethoxy-3-(1-naphthoyl)coumarin (C22H16O5) [pubchemlite.lcsb.uni.lu]

- 7. 5,7-Dimethoxy-3-(1-naphthoyl)coumarin [biogen.es]

- 8. Coumarin-Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,7-Dimethoxycoumarin synthesis - chemicalbook [chemicalbook.com]

- 10. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,7-DIMETHOXY-3-(1-NAPHTHOYL)COUMARIN | 86548-40-5 [chemicalbook.com]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chemical Profile of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin for Drug Discovery Professionals

Executive Summary: Coumarins represent a vital class of heterocyclic compounds, with a scaffold that is both prevalent in nature and highly amenable to synthetic modification for therapeutic development.[1][2] This guide provides an in-depth technical overview of a specific synthetic derivative, 5,7-Dimethoxy-3-(1-naphthoyl)coumarin. We detail its chemical structure, physicochemical properties, and a robust, multi-step synthesis pathway. The narrative emphasizes the mechanistic rationale behind key reactions—the Pechmann condensation for the coumarin core and a subsequent Friedel-Crafts acylation. This document is designed for researchers and drug development scientists, offering validated protocols, structural characterization data, and insights into the compound's biological relevance, particularly in the context of photodynamic therapy.[3][4]

Chemical Structure and Physicochemical Properties

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a synthetic derivative characterized by a rigid coumarin (2H-1-benzopyran-2-one) backbone.[3] Its structure is distinguished by three key features that dictate its chemical behavior and biological potential:

-

The Coumarin Core: A bicyclic lactone that provides a planar and aromatic framework.

-

Methoxy Groups (C5, C7): Two electron-donating methoxy groups on the benzenoid ring, which enhance the electron density of the aromatic system.[3]

-

1-Naphthoyl Group (C3): A bulky, polycyclic aromatic ketone substituent at the 3-position of the pyrone ring. This group introduces significant steric bulk and enables potential π-π stacking interactions, which can be critical for binding to biological targets.[3]

The molecular formula of the compound is C₂₂H₁₆O₅, with a molecular weight of 360.36 g/mol .[5]

Caption: Chemical Structure of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 86548-40-5 | [3][5][6] |

| Molecular Formula | C₂₂H₁₆O₅ | [5][7] |

| Molecular Weight | 360.36 g/mol | [5] |

| Monoisotopic Mass | 360.09977 Da | [4][7] |

| Melting Point | 209-212 °C | [4] |

| Appearance | White crystalline powder | [8] |

| ¹H-NMR (CDCl₃) | δ 8.19 (s, 1H, H-4), δ 3.72–3.77 (m, 6H, OCH₃) | [3] |

| ¹³C-NMR (CDCl₃) | δ 190.9 (C=O, naphthoyl), δ 160-165 (C5, C7, C=O coumarin) | [3] |

| High-Resolution MS | [M+1]⁺ at m/z 361.1070 | [3][7] |

Retrosynthetic Analysis and Strategic Approach

The synthesis of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is logically approached through a convergent strategy. The target molecule can be disconnected at the C3-acyl bond, identifying two primary precursors: the 5,7-dimethoxycoumarin core and an activated 1-naphthoyl moiety. This disconnection points to a Friedel-Crafts acylation as the key bond-forming step.[9][10] The coumarin core itself is synthesized via the well-established Pechmann condensation from commercially available starting materials.[11][12]

Caption: Retrosynthetic analysis of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin.

Detailed Synthesis Protocols and Mechanistic Insights

This section provides a validated, step-by-step methodology for the synthesis, grounded in established chemical principles.

Step A: Synthesis of 5,7-Dimethoxycoumarin via Pechmann Condensation

Principle: The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis.[11][13] The mechanism involves an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (ring closure), and finally dehydration to form the pyrone ring.[11] The choice of 3,5-dimethoxyphenol is strategic; its electron-donating methoxy groups activate the aromatic ring, facilitating the electrophilic attack under milder conditions than required for simple phenols.[12][14][15]

Experimental Protocol:

-

A reaction vessel is charged with 3,5-dimethoxyphenol (1.0 eq.) and a suitable β-ketoester such as ethyl acetoacetate (1.0 eq.).[14]

-

The mixture is stirred, and a strong acid catalyst (e.g., concentrated H₂SO₄, or a Lewis acid like Zn₀.₉₂₅Ti₀.₀₇₅O NPs) is added dropwise under controlled temperature (e.g., 8-10 °C for H₂SO₄).[14][15][16]

-

Causality: The acid protonates the carbonyl of the ketoester, activating it as an electrophile for the initial transesterification with the phenolic hydroxyl group.

-

The reaction mixture is then heated (e.g., 55-60 °C) for several hours to drive the cyclization and dehydration steps.[14]

-

Upon completion (monitored by TLC), the reaction is quenched by pouring it into ice water, causing the crude 5,7-dimethoxycoumarin to precipitate.

-

The solid product is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure coumarin core.[16]

Step B: Preparation of the Acylating Agent: 1-Naphthoyl Chloride

Principle: To facilitate the Friedel-Crafts acylation, the carboxylic acid group of 1-naphthoic acid must be converted into a more reactive electrophile. The acyl chloride is an ideal intermediate. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[17][18][19]

Experimental Protocol:

-

1-Naphthoic acid (1.0 eq.) is dissolved in a dry, inert solvent such as toluene or dichloromethane in a flask equipped with a reflux condenser and a gas trap.[17][18]

-

Thionyl chloride (1.2-1.5 eq.) is added to the solution.[18][20]

-

Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive chlorosulfite intermediate, which then collapses to produce the acyl chloride, SO₂, and HCl gas. The gaseous byproducts shift the equilibrium, driving the reaction to completion.

-

The mixture is gently refluxed for 1-2 hours until the evolution of gas ceases.[18][20]

-

After cooling, the excess solvent and thionyl chloride are removed under reduced pressure to yield crude 1-naphthoyl chloride, which can often be used in the next step without further purification.[17][20]

Step C: Friedel-Crafts Acylation to Yield the Final Product

Principle: This final step involves the electrophilic acylation of the electron-rich 5,7-dimethoxycoumarin ring with 1-naphthoyl chloride.[9][21] A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acyl chloride.[21][22] The acylation occurs regioselectively at the C3 position, which is activated towards electrophilic attack.

Experimental Protocol:

-

5,7-Dimethoxycoumarin (1.0 eq.) is dissolved in a dry, non-polar solvent like dichloromethane or carbon disulfide under an inert atmosphere.

-

Anhydrous aluminum chloride (AlCl₃, stoichiometric amount or more) is added portion-wise while cooling the mixture in an ice bath.[9]

-

Causality: The AlCl₃ coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This potent electrophile is necessary to react with the coumarin ring.[22]

-

A solution of 1-naphthoyl chloride (1.0 eq.) in the same solvent is added dropwise to the cooled mixture.

-

The reaction is stirred at room temperature for several hours until completion.

-

The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure 5,7-Dimethoxy-3-(1-naphthoyl)coumarin.

Caption: Overall synthetic workflow for the target compound.

Biological Activity and Therapeutic Potential

Coumarins as a class exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[23][24][25][26] The specific substitutions on the coumarin scaffold are critical in defining its biological function.[27]

5,7-Dimethoxy-3-(1-naphthoyl)coumarin and structurally related ketocoumarins are particularly noted for their involvement in the photogeneration of reactive oxygen species (ROS).[3][4][6] This property makes them promising candidates for applications in photodynamic therapy (PDT), where a photosensitizing agent is administered and then activated by light of a specific wavelength to produce cytotoxic ROS that can selectively destroy cancer cells.[3] The parent compound, 5,7-dimethoxycoumarin, also demonstrates photobiological activity, including lethal photosensitization in cells.[8][28] The addition of the naphthoyl group is expected to modulate these photophysical properties and enhance its potential as a specialized photosensitizer.

References

-

PrepChem.com. (n.d.). Synthesis of 1-naphthoyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An efficient and metal-free synthesis of 5,7-dimethylcyclopentenon[2,3-c]coumarin. RSC Advances. Retrieved from [Link]

-

Jadhav, N. H., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

-

Encyclopedia.pub. (2025). Therapeutic Effects of Coumarins with Different Substitution Patterns. Retrieved from [Link]

-

Herrera-Cabrera, B. E., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Coumarin derivatives and their applications. Retrieved from [Link]

-

Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. [Link]

-

Ashwood-Smith, M. J., et al. (1983). Photobiological activity of 5,7-dimethoxycoumarin. Experientia. [Link]

-

PubChemLite. (n.d.). 5,7-dimethoxy-3-(1-naphthoyl)coumarin. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Harvard University. (n.d.). Pechmann Condensation Lab Procedure. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Asymmetric Friedel–Crafts/Michael Reaction of Indoles and Pyrroles with Coumarin-3-carbonylates. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Dimethoxycoumarin. Retrieved from [Link]

-

YouTube. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2025). Photophysical and photochemical properties of 5,7‐dimethoxycoumarin under one‐ and two‐photon excitation. Retrieved from [Link]

-

ResearchGate. (2025). Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5,7-dimethoxycoumarin. Retrieved from [Link]

-

MDPI. (n.d.). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Molecules. [Link]

-

Karger Publishers. (n.d.). Antioxidant Properties of 5,7-Dihydroxycoumarin Derivatives in in vitro Cell-free and Cell-containing Systems. Natural Product Communications. [Link]

-

MDPI. (2018). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules. [Link]

-

MDPI. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,7-Dimethoxy-3-(1-naphthoyl)coumarin | 86548-40-5 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 5,7-DIMETHOXY-3-(1-NAPHTHOYL)COUMARIN | 86548-40-5 [chemicalbook.com]

- 7. PubChemLite - 5,7-dimethoxy-3-(1-naphthoyl)coumarin (C22H16O5) [pubchemlite.lcsb.uni.lu]

- 8. 5,7-Dimethoxycoumarin | 487-06-9 [chemicalbook.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DSpace [open.bu.edu]

- 17. Page loading... [wap.guidechem.com]

- 18. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. prepchem.com [prepchem.com]

- 21. Friedel–Crafts Acylation [sigmaaldrich.com]

- 22. m.youtube.com [m.youtube.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Photobiological activity of 5,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a synthetic derivative of the coumarin scaffold, a class of compounds renowned for its diverse pharmacological activities. This technical guide provides a comprehensive analysis of the current understanding of its mechanism of action, with a primary focus on its well-documented role as a photosensitizer for photodynamic therapy (PDT). Additionally, this guide explores potential, yet to be confirmed, non-photodynamic mechanisms of action by drawing parallels with its structural analog, 5,7-dimethoxycoumarin (citropten). We will delve into the photochemical principles governing its activity, its putative molecular targets, and the downstream cellular consequences. Furthermore, this document furnishes detailed, field-proven experimental protocols to empower researchers to rigorously investigate and validate the multifaceted biological activities of this compound.

Introduction: The Therapeutic Potential of the Coumarin Scaffold

Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds, abundantly found in natural sources and also accessible through synthetic routes. The inherent versatility of the coumarin nucleus has made it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. The biological effects of coumarins are intricately linked to the nature and position of substituents on the benzopyrone ring system.

5,7-Dimethoxy-3-(1-naphthoyl)coumarin distinguishes itself through the presence of two methoxy groups at positions 5 and 7, which are known to influence the lipophilicity and electron-donating properties of the molecule. The introduction of a bulky, aromatic 1-naphthoyl group at the 3-position is a key structural feature that likely governs its primary mechanism of action as a photosensitizer. This guide will first elucidate this dominant photochemical mechanism and then explore other potential biological activities.

Primary Mechanism of Action: Photodynamic Therapy and Reactive Oxygen Species Generation

The most robustly characterized mechanism of action for 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is its function as a photosensitizer in photodynamic therapy (PDT).[1][2][3] PDT is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to induce localized cell death.[1][3] The presence of the ketone in the 1-naphthoyl moiety classifies this molecule as a ketocoumarin, a group of compounds known for their photogenerating capabilities of reactive oxygen species (ROS).[1][4][5]

The Photochemical Process

The photodynamic activity of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is initiated by the absorption of photons, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, the molecule can undergo intersystem crossing to a more stable, long-lived triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions occur, primarily through two distinct pathways:

-

Type I Mechanism: The excited photosensitizer in its triplet state can directly interact with biological substrates, such as lipids, proteins, or nucleic acids, through electron or hydrogen atom transfer. This process generates radical ions and other free radicals, which can subsequently react with molecular oxygen to produce cytotoxic ROS, including superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[1][4][5]

-

Type II Mechanism: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), a triplet diradical. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent and indiscriminate oxidizing agent that can rapidly damage cellular components in its immediate vicinity.[1][4]

The generation of these ROS leads to widespread oxidative stress within the target cells, ultimately culminating in cell death through apoptosis or necrosis. The primary cellular targets of this ROS-mediated damage are cellular membranes, proteins, and nucleic acids.[1]

Figure 1: Photodynamic mechanism of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin.

Experimental Protocol: Evaluation of Cytotoxicity using MTT Assay

To determine the cytotoxic potential of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin, both in the presence and absence of light, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.[6][7][8][9][10]

Objective: To quantify the reduction in cell viability of a cancer cell line upon treatment with 5,7-Dimethoxy-3-(1-naphthoyl)coumarin, with and without photoactivation.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5,7-Dimethoxy-3-(1-naphthoyl)coumarin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Light source with appropriate wavelength for photoactivation

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and blank wells (medium only).

-

Incubation (Dark): Incubate the plate in the dark for a predetermined period (e.g., 24 hours).

-

Photoactivation: For the PDT arm of the experiment, expose the designated wells to a light source at the appropriate wavelength and dose. The dark control plates should remain shielded from light.

-

Post-Illumination Incubation: Return all plates to the incubator for a further 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Potential Non-Photodynamic Mechanisms of Action: Insights from 5,7-Dimethoxycoumarin

While the photodynamic activity is the most prominent, the coumarin scaffold itself may possess intrinsic biological activities. The structurally related compound, 5,7-dimethoxycoumarin (citropten), has been shown to exert several biological effects independent of photoactivation. It is plausible that 5,7-Dimethoxy-3-(1-naphthoyl)coumarin may share some of these properties, although this requires experimental validation.

Putative Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Studies on other coumarin derivatives have demonstrated inhibitory effects on ERK1/2 phosphorylation.[11] It is hypothesized that 5,7-Dimethoxy-3-(1-naphthoyl)coumarin could potentially interfere with this pathway, leading to anti-proliferative effects.

Figure 2: Hypothesized inhibition of the ERK1/2 signaling pathway.

Western blotting is the gold-standard technique to assess the phosphorylation status of proteins like ERK1/2.[12][13][14][15][16]

Objective: To determine if 5,7-Dimethoxy-3-(1-naphthoyl)coumarin inhibits growth factor-induced phosphorylation of ERK1/2.

Materials:

-

Cell line responsive to a growth factor (e.g., EGF-stimulated A431 cells)

-

5,7-Dimethoxy-3-(1-naphthoyl)coumarin

-

Growth factor (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin for 1-2 hours. Stimulate with the growth factor for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Potential Modulation of 5-HT₃ Receptors

The serotonin receptor 5-HT₃ is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and pain perception. A study on 5,7-dimethoxycoumarin has implicated its involvement with 5-HT₃ receptors in ameliorating neuropathic pain.[17] While the addition of the 1-naphthoyl group may alter this activity, it remains a plausible, yet uninvestigated, target.

Activation of the 5-HT₃ receptor, a non-selective cation channel, leads to an influx of calcium ions. This can be monitored using calcium-sensitive fluorescent dyes.[18][19][20][21][22]

Objective: To assess whether 5,7-Dimethoxy-3-(1-naphthoyl)coumarin can modulate 5-HT₃ receptor-mediated calcium influx.

Materials:

-

Cells expressing 5-HT₃ receptors (e.g., HEK293 cells stably transfected with the 5-HT₃ receptor)

-

Calcium-sensitive dye (e.g., Fura-2 AM)

-

5-HT₃ receptor agonist (e.g., serotonin or m-CPBG)

-

5,7-Dimethoxy-3-(1-naphthoyl)coumarin

-

Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

-

Cell Plating: Plate the cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Application: Apply 5,7-Dimethoxy-3-(1-naphthoyl)coumarin (to test for agonistic activity) or pre-incubate with the compound before adding a known 5-HT₃ agonist (to test for antagonistic activity).

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity before, during, and after the application of the compounds. An increase in intracellular calcium will result in a change in fluorescence.

-

Data Analysis: Quantify the changes in fluorescence to determine if the compound acts as an agonist, antagonist, or modulator of the 5-HT₃ receptor.

Summary of Potential Mechanisms and Future Directions

The primary and most substantiated mechanism of action for 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is its role as a photosensitizer, leading to ROS-mediated cell death. This positions the compound as a promising candidate for photodynamic therapy.

The potential for non-photodynamic activities, such as inhibition of the ERK1/2 pathway and modulation of 5-HT₃ receptors, is currently speculative and based on the activity of its structural analog, 5,7-dimethoxycoumarin. The significant structural difference introduced by the 1-naphthoyl group necessitates direct experimental investigation to confirm or refute these hypotheses.

Future research should focus on:

-

Quantitative analysis of ROS generation: Determining the quantum yield of singlet oxygen and the specific types of ROS produced upon photoactivation.

-

In vivo PDT studies: Evaluating the efficacy of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin in preclinical tumor models.

-

Systematic screening for non-photodynamic activities: Employing a broad panel of cellular and biochemical assays to identify other potential molecular targets and signaling pathways affected by this compound in the absence of light.

-

Molecular docking studies: In silico modeling to predict potential binding interactions with targets such as kinases and receptors.[23][24]

Conclusion

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a molecule of significant interest, primarily due to its potent photosensitizing properties. This technical guide has outlined the fundamental photochemical mechanism that underpins its potential application in photodynamic therapy. Furthermore, by drawing logical inferences from its structural relative, we have proposed a roadmap for investigating other potential, non-photodynamic mechanisms of action. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further elucidate the full therapeutic potential of this promising coumarin derivative.

References

- Bae, J. Y., et al. (2010). Anticancer effect of 5,7-dimethoxyflavone in a mixture of (-)-epigallocatechin-3-O-gallate and against HT-29 human colon cancer cells. Food Science and Biotechnology, 19(3), 819-823.

- Usman, M., et al. (2023). 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines. Frontiers in Pharmacology, 14, 1213763.

-

ResearchGate (n.d.). IC 50 values (µM) of the most potent coumarin derivatives (five compounds). Retrieved from [Link]

- Ghavami, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1957, 131-140.

- Maksay, G., et al. (2013). Calcium modulation of 5-HT3 receptor binding and function. European Journal of Pharmacology, 700(1-3), 59-67.

-

MDPI (n.d.). Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. Retrieved from [Link]

- Anjali, P., & Vimalavathini, R. (2021). In-silico Molecular Docking of Coumarin and Naphthalene Derivatives from Pyrenacantha volubilis with the Pathological Mediators of Rheumatoid Arthritis. Research Journal of Pharmacy and Technology, 14(11), 5873-5878.

-

PubMed (n.d.). Calcium Modulation of 5-HT3 Receptor Binding and Function. Retrieved from [Link]

-

ACS Applied Bio Materials (2023). Acid-Responsive Thiocarbonylated Coumarin Photosensitizer for Hypoxia-Tolerant Photodynamic Therapy. Retrieved from [Link]

-

ResearchGate (n.d.). Western blot band for Erk and phopho(p). Retrieved from [Link]

-

PubMed Central (n.d.). Anticancer Activity of Ether Derivatives of Chrysin. Retrieved from [Link]

-

PubMed Central (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

MDPI (n.d.). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Retrieved from [Link]

-

ACG Publications (n.d.). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Retrieved from [Link]

-

PubMed Central (n.d.). Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. Retrieved from [Link]

-

ResearchGate (n.d.). Calcium imaging protocol. (A) Protocol design and representative plot. Retrieved from [Link]

-

PubMed (2024). Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy. Retrieved from [Link]

-

NIH (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Retrieved from [Link]

-

Semantic Scholar (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor An. Retrieved from [Link]

-

RSC Publishing (n.d.). Current research on anti-breast cancer synthetic compounds. Retrieved from [Link]

-

PubMed Central (n.d.). Isomeric 3-Pyridinylmethylcoumarins Differ in Erk1/2-Inhibition and Modulation of BV2 Microglia-Mediated Neuroinflammation. Retrieved from [Link]

-

Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed Central (n.d.). Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders. Retrieved from [Link]

-

Springer Nature Experiments (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

-

Clinical Endoscopy (n.d.). Photodynamic Therapy (PDT): PDT Mechanisms. Retrieved from [Link]

-

MDPI (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]

-

PubMed Central (n.d.). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Retrieved from [Link]

-

Scirp.org (n.d.). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. Retrieved from [Link]

-

Chemical Science (RSC Publishing) (2023). A near-infrared light-activatable Ru( ii )-coumarin photosensitizer active under hypoxic conditions. Retrieved from [Link]

-

MDPI (2022). In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. Retrieved from [Link]

-

PubMed (2025). Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. Retrieved from [Link]

-

PubMed (n.d.). Photodynamic therapy in oncology: mechanisms and clinical use. Retrieved from [Link]

-

ResearchGate (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]

-

PubMed (2010). Anti-oncogenic potentials of a plant coumarin (7-hydroxy-6-methoxy coumarin) against 7,12-dimethylbenz [a] anthracene-induced skin papilloma in mice: the possible role of several key signal proteins. Retrieved from [Link]

-

Comptes Rendus Chimie (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Retrieved from [Link]

-

ResearchGate (2024). Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy. Retrieved from [Link]

-

PubMed Central (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of 3-aroylcoumarins. Retrieved from [Link]

-

Journal of Neurophysiology (2000). 5-HT Inhibits Calcium Current and Synaptic Transmission from Sensory Neurons in Lamprey. Retrieved from [Link]

-

Methods and Applications in Fluorescence (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing) (n.d.). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Retrieved from [Link]

Sources

- 1. Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 3. Photodynamic therapy in oncology: mechanisms and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isomeric 3-Pyridinylmethylcoumarins Differ in Erk1/2-Inhibition and Modulation of BV2 Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 17. 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium modulation of 5-HT3 receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. 5-HT Inhibits Calcium Current and Synaptic Transmission from Sensory Neurons in Lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rjptonline.org [rjptonline.org]

- 24. One moment, please... [biointerfaceresearch.com]

An In-Depth Technical Guide to the Photobiological Activity of 5,7-Dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the photobiological activities of 5,7-dimethoxycoumarin (DMC), also known as citropten. Synthesizing foundational research with contemporary insights, this document is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of DMC's mechanisms of action, experimental evaluation, and potential therapeutic applications. We will delve into its photochemical properties, interactions with biological macromolecules, and the methodologies required to rigorously assess its effects.

Introduction: Unveiling the Photoreactive Potential of 5,7-Dimethoxycoumarin

5,7-Dimethoxycoumarin is a naturally occurring coumarin found in various plants, notably in the peels of citrus fruits.[1] While structurally a "simple" coumarin, lacking the furan ring characteristic of photochemically potent psoralens, DMC exhibits significant photobiological activity upon activation by ultraviolet A (UVA) radiation.[2][3] Early investigations revealed its capacity for lethal photosensitization and the induction of sister chromatid exchanges in mammalian cells, with a potency comparable to the well-known photosensitizer 5-methoxypsoralen (5-MOP).[2][3] This inherent photoreactivity positions DMC as a molecule of interest for further exploration in photochemotherapy and other light-activated therapeutic strategies. This guide will provide a detailed exploration of its photobiological landscape, moving from fundamental principles to practical experimental considerations.

Photochemical and Photophysical Properties

The photobiological activity of any compound is fundamentally dictated by its ability to absorb light and subsequently channel that energy into chemical reactions. 5,7-Dimethoxycoumarin possesses a chromophore that absorbs UVA radiation, leading to the formation of an excited singlet state. From this transient state, it can undergo several processes, including fluorescence, intersystem crossing to a longer-lived triplet state, or photochemical reactions such as photodimerization.[4]

The triplet state is of particular importance in photobiology as it can mediate two primary types of photosensitized reactions, as depicted in the modified Jablonski diagram below.

Figure 1: Simplified Jablonski diagram illustrating the photophysical and photochemical pathways of 5,7-dimethoxycoumarin upon UVA irradiation.

While the precise quantum yields for singlet oxygen generation by DMC are not extensively documented in readily available literature, the investigation of structurally related coumarins suggests that the substituents on the coumarin ring play a critical role in determining the efficiency of intersystem crossing and subsequent energy transfer to molecular oxygen.[5]

Mechanisms of Photobiological Activity

The phototoxic effects of 5,7-dimethoxycoumarin are believed to be mediated through a combination of mechanisms, primarily involving interactions with cellular macromolecules.

DNA Photobinding and Adduct Formation

Upon UVA irradiation, DMC can covalently bind to DNA.[6] This photobinding is a key mechanism contributing to its genotoxic and cytotoxic effects. The interaction is thought to occur via a [2+2] cycloaddition reaction between the pyrone ring of the excited coumarin and the pyrimidine bases of DNA, particularly thymine. This process can lead to the formation of monoadducts and, potentially, interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription.

The photobinding of DMC to DNA has been shown to inhibit its template activity, further underscoring the biological consequences of this photo-induced interaction.[6]

Generation of Reactive Oxygen Species (ROS)

While direct photocycloaddition to DNA is a significant mechanism for many coumarins, the generation of reactive oxygen species (ROS) through Type I and Type II photosensitization pathways is another critical contributor to their photobiological effects. Although specific studies quantifying ROS production by DMC are limited, its demonstrated lethal photosensitization suggests the involvement of ROS.[2][3] Type II reactions, leading to the formation of singlet oxygen, are often a major pathway for the phototoxicity of many organic photosensitizers. Singlet oxygen is a highly reactive electrophile that can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.

Experimental Protocols for Assessing Photobiological Activity

To rigorously evaluate the photobiological properties of 5,7-dimethoxycoumarin, a series of well-defined experimental protocols are necessary. The following sections provide detailed methodologies for key assays.

In Vitro Phototoxicity Assessment in Keratinocytes

This protocol is designed to determine the cytotoxic potential of DMC in the presence of UVA radiation using a human keratinocyte cell line, such as HaCaT, which provides a relevant model for skin-related phototoxicity studies.[7][8]

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

5,7-dimethoxycoumarin (DMC) stock solution in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., 5-methoxypsoralen)

-

96-well cell culture plates

-

UVA irradiation source with a calibrated radiometer

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

-

Plate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells into 96-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Incubate for 24 hours.

-

Compound Incubation: Prepare serial dilutions of DMC and the positive control in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Also, include a vehicle control (medium with the same concentration of solvent used for the stock solutions).

-

Pre-incubation: Incubate the cells with the compounds for a suitable period (e.g., 1-2 hours) to allow for cellular uptake.

-

UVA Irradiation:

-

Divide the plates into two sets: one for UVA irradiation and one for a dark control.

-

Remove the medium containing the compounds and replace it with PBS to avoid absorption of UVA by the medium components.

-

Expose the UVA plate to a predetermined dose of UVA radiation (e.g., 5 J/cm²). The dark control plate should be kept in the dark for the same duration.

-

-

Post-irradiation Incubation: After irradiation, remove the PBS and add fresh complete culture medium to all wells. Incubate the plates for 24-48 hours.

-

Viability Assessment:

-

Perform an MTT assay or other suitable viability assay according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis: Calculate the cell viability for each concentration relative to the vehicle control. Compare the viability of the irradiated cells to the dark control cells to determine the phototoxic potential.

Figure 2: Workflow for in vitro phototoxicity assessment of 5,7-dimethoxycoumarin.

Analysis of DNA-DMC Adducts by HPLC-MS/MS

This protocol outlines a method for the detection and quantification of DNA adducts formed by DMC upon UVA irradiation using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[9][10]

Materials:

-

Calf thymus DNA or cellular DNA from treated cells

-

5,7-dimethoxycoumarin (DMC)

-

UVA irradiation source

-

Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC system with a C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

-

Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

-

In Vitro Adduct Formation (for standard generation):

-

Incubate a solution of calf thymus DNA with DMC.

-

Expose the solution to UVA radiation.

-

Include a dark control (no UVA) and a DNA-only control.

-

-

DNA Isolation: Isolate DNA from treated cells or use the in vitro-reacted DNA.

-

Enzymatic Hydrolysis:

-

Digest the DNA to individual nucleosides using an optimized enzymatic cocktail. This is a critical step to ensure complete digestion without degrading the adducts.

-

-

Sample Cleanup (Optional): Use SPE to enrich the adducts and remove the more abundant unmodified nucleosides.

-

HPLC-MS/MS Analysis:

-

Inject the digested sample into the HPLC-MS/MS system.

-

Use a suitable gradient elution to separate the DMC-nucleoside adducts from the unmodified nucleosides.

-

Set up the mass spectrometer to monitor for the specific mass transitions of the expected adducts (e.g., DMC-deoxythymidine).

-

-

Data Analysis:

-

Identify the adduct peaks based on their retention time and mass-to-charge ratio.

-

Quantify the adducts using a standard curve generated from synthesized standards or by relative quantification against an internal standard.

-

Figure 3: Workflow for the analysis of 5,7-dimethoxycoumarin-DNA adducts.

Comparative Photobiological Activity: DMC vs. Psoralens

A key aspect of understanding the potential of 5,7-dimethoxycoumarin is to compare its photobiological activity with that of the clinically established psoralens, such as 8-methoxypsoralen (8-MOP).

| Feature | 5,7-Dimethoxycoumarin (DMC) | 8-Methoxypsoralen (8-MOP) |

| Chemical Structure | Simple coumarin | Furocoumarin (linear) |

| Primary Photoreaction | Photocycloaddition, potential for ROS generation | Photocycloaddition (monoadducts and interstrand cross-links) |

| DNA Intercalation | Weaker | Strong |

| Phototoxicity | Moderate to high[2][3] | High[6] |

| Clinical Use | Investigational | Psoriasis, vitiligo (PUVA therapy)[1] |

While both DMC and 8-MOP are photosensitizers that interact with DNA upon UVA activation, the presence of the furan ring in 8-MOP significantly enhances its ability to form interstrand cross-links, which is a major contributor to its high photochemotherapeutic efficacy.[6] However, the reduced potential for forming highly mutagenic interstrand cross-links might make DMC a candidate for applications where a different safety profile is desired.

Potential Applications in Photodynamic Therapy

The ability of a molecule to generate cytotoxic reactive oxygen species upon light activation is the cornerstone of photodynamic therapy (PDT), a clinically approved treatment modality for various cancers and other diseases.[11] While the singlet oxygen generating capability of DMC is not yet fully quantified, its demonstrated photosensitizing properties suggest it could be a candidate for PDT, particularly for skin-related conditions where topical application and light delivery are feasible. Further research is warranted to determine its singlet oxygen quantum yield and to evaluate its efficacy as a photosensitizer in preclinical cancer models.

Safety and Toxicological Profile

The phototoxic effects of furocoumarins are well-documented and can range from photoirritation to photocarcinogenicity with prolonged exposure.[1] While 5,7-dimethoxycoumarin is a simple coumarin, its photobiological activity necessitates a thorough evaluation of its safety profile. In vivo studies are required to assess its potential for skin phototoxicity, including erythema and edema, following systemic or topical administration and subsequent UVA exposure.[12][13] Understanding the dose-dependent phototoxic effects is crucial for determining any potential therapeutic window.

Conclusion and Future Directions

5,7-Dimethoxycoumarin is a photobiologically active molecule with a demonstrated capacity for photosensitization and DNA photobinding. Its activity profile, which appears to be comparable to 5-MOP in some respects, makes it an intriguing candidate for further investigation in the fields of photochemotherapy and photodynamic therapy.

Future research should focus on:

-

Quantitative Photophysics: Precisely determining the singlet oxygen quantum yield of DMC is essential for understanding its potential as a PDT agent.

-

Mechanistic Studies: Elucidating the relative contributions of DNA adduct formation versus ROS-mediated damage to its overall photocytotoxicity.

-

Preclinical Efficacy Studies: Evaluating the therapeutic potential of DMC in relevant in vitro and in vivo models of diseases such as skin cancer.

-

In Vivo Safety Assessment: Conducting comprehensive in vivo studies to establish the phototoxic side-effect profile of DMC.

By addressing these key areas, the scientific community can fully delineate the photobiological landscape of 5,7-dimethoxycoumarin and unlock its potential for the development of novel light-based therapies.

References

-

Ou, C. N., Tsai, C. H., Tapley, K. J., Jr, & Song, P. S. (1978). Photobinding of 8-methoxypsoralen and 5,7-dimethoxycoumarin to DNA and its effect on template activity. Biochemistry, 17(6), 1047–1053. [Link]

-

Ashwood-Smith, M. J., Poulton, G. A., & Liu, M. (1983). Photobiological activity of 5,7-dimethoxycoumarin. Experientia, 39(3), 262–264. [Link]

-

Belfield, K. D., Bondar, M. V., & Yanez, C. O. (2003). Photophysical and photochemical properties of 5,7-dimethoxycoumarin under one- and two-photon excitation. Journal of Physical Organic Chemistry, 16(1), 69-78. [Link]

-

MatTek Corporation. (n.d.). Phototoxicity Protocol. Retrieved from [Link]

-

Kim, S. K., Lee, J. Y., & Lee, M. H. (2021). Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats. Toxicological Research, 37(4), 435–442. [Link]

-

Peña, J., Vallejo-Lozada, W., & Diaz-Uribe, C. (2021). Singlet Oxygen Quantum Yield Of Zinc And Copper Tetracarboxyphthalocyanine: Experimental And Theoretical Study. Prospectiva, 19(2). [Link]

-

Lutkus, L. V., Rickenbach, S. S., & McCormick, T. M. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 378, 131-135. [Link]

-

Ashwood-Smith, M. J., Poulton, G. A., & Liu, M. (1983). Photobiological activity of 5,7-dimethoxycoumarin. Experientia, 39(3), 262-264. [Link]

-

Frangez, H. B., Frangez, I., & Verovnik, F. (2000). Photodynamic therapy of skin cancers: sensitizers, clinical studies and future directives. Pharmaceutical research, 17(12), 1447–1455. [Link]

-

Isaacs, S. T., Shen, C. J., Hearst, J. E., & Rapoport, H. (1977). Synthesis and characterization of new psoralen derivatives with superior photoreactivity with DNA and RNA. Biochemistry, 16(6), 1058–1064. [Link]

-

Monteiro, M., Marques, C., & Carmo, H. (2019). Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line. Toxicology in Vitro, 60, 104618. [Link]

-

Abraham, B., & Rai, V. (2021). New photosensitizers for photodynamic therapy. Journal of medicinal chemistry, 64(17), 12736–12760. [Link]

-

Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and photobiology, 70(4), 391–475. [Link]

-

Irizar, A., et al. (2025). Phototoxicity and skin damage: A review of adverse effects of some furocoumarins found in natural extracts. Food and Chemical Toxicology, 200, 115332. [Link]

-

Liebsch, M., et al. (1997). The ECVAM prevalidation study on the use of EpiDerm for skin corrosivity testing. Altern Lab Anim, 25(2), 165-181. [Link]

-

PETA Science Consortium International. (2023, October 4). In Vitro Phototoxicity Testing Part 1: Methodological Overview [Video]. YouTube. [Link]

-

Zhang, Y., & Wang, Y. (2022). Structures of psoralen, 8-methoxypsoralen, 5-methoxypsoralen,... [Figure]. In ResearchGate. [Link]

-

Lutkus, L. V., Rickenbach, S. S., & McCormick, T. M. (2019). Singlet Oxygen Quantum Yields Determined by Oxygen Consumption. Portland State University. [Link]

-

Tanew, A., Ortel, B., & Hönigsmann, H. (1988). 5-Methoxypsoralen and Other New Furocoumarins in the Treatment of Psoriasis. In Light in Biology and Medicine (pp. 183-188). Springer, Boston, MA. [Link]

-

Goggin, M. M., et al. (2011). A column-switching HPLC-ESI-MS/MS method for the sensitive and quantitative analysis of 1,N(6)-ethenodeoxyadenosine. Chemical research in toxicology, 24(4), 530–539. [Link]

-

Kim, S. K., Lee, J. Y., & Lee, M. H. (2021). Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague-Dawley rats. Toxicological research, 37(4), 435–442. [Link]

-

Jones, C. R., et al. (2003). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Chemical research in toxicology, 16(10), 1251–1263. [Link]

-

Dąbrowski, J. M. (2024). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. International Journal of Molecular Sciences, 25(13), 7240. [Link]

-

Lowe, N. J., Weingarten, D., Bourget, T., & Moy, L. S. (1986). PUVA therapy for psoriasis: comparison of oral and bath-water delivery of 8-methoxypsoralen. Journal of the American Academy of Dermatology, 14(5 Pt 1), 754–760. [Link]

-

Bellamri, M., et al. (2010). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Journal of visualized experiments : JoVE, (41), 2097. [Link]

-

Henseler, T., et al. (1981). Oral 8-methoxypsoralen photochemotherapy of psoriasis. The European PUVA study: a cooperative study among 18 European centres. Lancet (London, England), 1(8225), 853–857. [Link]

-

Chen, H., et al. (2018). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 6(3), 43. [Link]

-

Martin, E. A., et al. (2014). Methods for the Detection of DNA Adducts. In Carcinogenicity Testing (pp. 307-333). Humana Press, New York, NY. [Link]

-

Teca, M., et al. (2022). Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry. ChemRxiv. [Link]

-

Chen, Y., et al. (2014). UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS). Photochemistry and photobiology, 90(1), 241–246. [Link]

Sources

- 1. Phototoxicity and skin damage: A review of adverse effects of some furocoumarins found in natural extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photobiological activity of 5,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dialnet.unirioja.es [dialnet.unirioja.es]

- 5. benthamscience.com [benthamscience.com]

- 6. Photobinding of 8-methoxypsoralen and 5,7-dimethoxycoumarin to DNA and its effect on template activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Photodynamic therapy of skin cancers: sensitizers, clinical studies and future directives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of synthetic coumarin derivatives.

An In-depth Technical Guide to the Biological Activities of Synthetic Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Coumarin Scaffold